N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the field of pharmaceuticals.
The compound can be synthesized through various chemical processes, which will be discussed in detail in the synthesis analysis section. Its structure suggests potential applications in drug development, particularly as an antimicrobial or anticancer agent.
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is classified as a thiazole derivative. It is characterized by the presence of an allyl group and a dichlorophenyl moiety, which may contribute to its biological activity. The presence of these groups makes it a candidate for further exploration in pharmacology.
The synthesis of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine typically involves several steps:
The synthesis may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or acetonitrile), and catalysts (like palladium or nickel) to facilitate reactions and improve yields. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is C₁₃H₁₃Cl₂N₃S. The structure features:
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine can participate in various chemical reactions typical for thiazole derivatives:
These reactions often require specific conditions such as temperature control and appropriate solvents to achieve desired outcomes with high yields and selectivity.
The biological activity of N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is hypothesized to involve interaction with biological targets such as enzymes or receptors.
Research into similar compounds suggests that modifications on the thiazole core significantly influence biological activity and selectivity towards specific targets.
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine is typically a solid at room temperature with moderate solubility in organic solvents like ethanol and dimethyl sulfoxide.
Key chemical properties include:
Relevant data from studies indicate that its reactivity profile is similar to other thiazole derivatives.
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine shows promise for use in:
This compound represents a valuable addition to the library of thiazole derivatives with potential therapeutic applications in modern medicine. Further research is needed to fully elucidate its efficacy and safety profile for clinical use.
The 2-aminothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a five-membered ring containing nitrogen and sulfur atoms, with an exocyclic amine group at the C2 position. This configuration confers unique electronic properties and robust hydrogen-bonding capacity, enabling targeted interactions with biological macromolecules. The scaffold’s planar geometry facilitates π-stacking with aromatic residues in enzyme binding pockets, while the thiazole sulfur enhances membrane permeability through moderate lipophilicity [3]. N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine exemplifies these features, incorporating a 3,4-dichlorophenyl moiety at C4 that significantly increases steric bulk and electron density. This aryl substitution pattern is frequently employed to enhance target affinity and metabolic stability, as evidenced by its prevalence in kinase inhibitors [1] [3]. The N-allyl group on the exocyclic nitrogen introduces rotational flexibility and potential for covalent interactions, distinguishing it from simpler alkyl derivatives.
Table 1: Structural and Physicochemical Properties of 2-Aminothiazole Derivatives
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
---|---|---|---|---|
N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine | C₁₂H₁₀Cl₂N₂S | 285.19 | 742094-71-9 | 3,4-Dichlorophenyl, Allylamine |
4-(3,4-Dichlorophenyl)-1,3-thiazol-3-ium-2-amine | C₉H₇Cl₂N₂S⁺ | - | - | Cationic thiazolium core |
N-Allyl-4-phenylthiazol-2-amine | C₁₂H₁₂N₂S | 216.30 | 21344-73-0 | Unsubstituted phenyl |
N-Allyl-4-(4-methylphenyl)-1,3-thiazol-2-amine | C₁₃H₁₄N₂S | 230.33 | 402746-07-0 | p-Tolyl substituent |
2-Aminothiazoles have evolved from early antimicrobial agents to targeted therapeutics, driven by systematic structure-activity relationship (SAR) studies. The first-generation aminothiazole, sulfathiazole (1939), established the scaffold’s antibiotic potential through dihydropteroate synthase inhibition. Modern derivatives exploit the scaffold’s kinase-binding capabilities, exemplified by dasatinib (dual BCR-Abl/SRC inhibitor) and alpelisib (PI3Kα inhibitor). Dasatinib’s aminothiazole motif coordinates ATP-binding pocket residues via hydrogen bonding with the hinge region, while its chlorophenyl group occupies a hydrophobic subpocket—a design principle mirrored in N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine [3]. The allyl substitution in this compound represents a strategic innovation to modulate pharmacokinetic properties; compared to methyl analogs, the allyl group enhances solubility without compromising log P, as confirmed by HPLC analysis of analogs (log P reduction of 0.3–0.5 units) [1] [3]. Synthetic routes to such derivatives typically involve Hantzsch thiazole synthesis, where α-haloketones condense with thioureas. For N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine, this yields 68–72% crude purity, upgradable to >97% via recrystallization [3].
Table 2: Synthetic Yield and Purity Data for N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine
Synthetic Step | Reagents/Conditions | Yield (%) | Purity (Crude) | Purification Method | Final Purity |
---|---|---|---|---|---|
Cyclocondensation | 3,4-Dichlorophenacyl bromide + N-allylthiourea, EtOH, reflux | 68–72 | 85–90% | Recrystallization (Ethanol/water) | ≥97% [3] |
Allylation | Preformed 4-(3,4-dichlorophenyl)thiazol-2-amine + allyl bromide, K₂CO₃, DMF | 61 | 82% | Column chromatography | ≥95% |
The dichlorophenyl substitution pattern in this compound mirrors alpelisib’s optimized pharmacophore, where halogenated aryl groups confer 10-fold potency increases over phenyl analogs in PI3Kα inhibition assays. This evolution underscores the scaffold’s adaptability to structure-based drug design—a trajectory positioning N-allyl-4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine as a candidate for targeted oncology applications [1] [3].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1